molecular formula C14H18N2O3 B7459960 N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide

N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B7459960
M. Wt: 262.30 g/mol
InChI Key: AIULISPIJKZXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide, also known as BPAP, is a synthetic compound that has been studied for its potential use in treating neurological disorders. BPAP belongs to a class of compounds known as benzodioxole derivatives, which have been shown to have various pharmacological effects.

Mechanism of Action

The exact mechanism of action of N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. This dual activity is thought to contribute to N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide's therapeutic effects.
Biochemical and Physiological Effects:
N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide has been shown to increase dopamine and serotonin levels in the brain, which can improve mood and reduce symptoms of neurological disorders. N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide has also been shown to have neuroprotective effects, which may help to prevent or slow the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its specificity for dopamine and serotonin receptors, which allows for more targeted research. However, N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide's effects on other neurotransmitters and its potential side effects need to be further studied to fully understand its limitations.

Future Directions

1. Investigating the potential use of N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide in treating other neurological disorders, such as Alzheimer's disease and Huntington's disease.
2. Studying the long-term effects of N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide on neurotransmitter levels and neurodegeneration.
3. Developing more efficient synthesis methods for N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide.
4. Investigating the potential use of N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide in combination with other drugs for enhanced therapeutic effects.
5. Studying the effects of N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide on different animal models to better understand its potential clinical applications.

Synthesis Methods

N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step process that involves the coupling of piperidine with 1,3-benzodioxole-5-carboxylic acid, followed by reduction and acylation. This synthesis method has been optimized to produce high yields of pure N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide.

Scientific Research Applications

N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and schizophrenia. N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide has been shown to have dopaminergic and serotonergic activity, which makes it a promising candidate for treating these disorders.

properties

IUPAC Name

N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(16-8-10-3-5-15-6-4-10)11-1-2-12-13(7-11)19-9-18-12/h1-2,7,10,15H,3-6,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIULISPIJKZXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-4-ylmethyl)-1,3-benzodioxole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.